molecular formula C5H10O2 B3427536 2-Methylbutanoic acid CAS No. 9007-16-3

2-Methylbutanoic acid

Cat. No.: B3427536
CAS No.: 9007-16-3
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Description

2-methylbutyric acid is a methylbutyric acid comprising a butyric acid core carrying a 2-methyl substituent. Produced from amino acid leucine during nutrient starvation in bacteria. It has a role as a bacterial metabolite and a human metabolite. It is a conjugate acid of a 2-methylbutyrate.
Carbopol 974P is a highly carboxylated polymer composed of lightly cross-linked polyacrylic acid with a broad-spectrum mechanism based on acidification of pathogens. It was under development by ReProtect LLC. It is a gel that may help both block the spread of sexually transmitted diseases and reduce unwanted pregnancies. The compound, known as BufferGel, was in advanced clinical trials for its ability to prevent pregnancy, but was discontinued.
2-Methylbutanoic acid is a natural product found in Francisella tularensis, Angelica gigas, and other organisms with data available.
2-Methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

2-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
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InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
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Record name Ethylmethylacetic acid
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Record name 2-Methylbutyric acid
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Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Ethylmethylacetic acid
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Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
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Record name 2-Methylbutyric acid
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Density

0.932-0.936
Record name 2-Methylbutyric acid
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Mechanism of Action

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS.
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CAS No.

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
Record name 2-Methylbutanoic acid
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Record name 2-Methylbutanoic acid
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Record name Butanoic acid, 2-methyl-
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Record name (±)-2-methylbutyric acid
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Record name 2-METHYLBUTYRIC ACID
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Record name Ethylmethylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylbutyric acid?

A1: 2-Methylbutyric acid has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: Are there spectroscopic techniques used to characterize 2-methylbutyric acid?

A2: Yes, researchers commonly utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] and Nuclear Magnetic Resonance (NMR) [, ] to identify and quantify 2-methylbutyric acid in various matrices.

Q3: What is the natural source of 2-methylbutyric acid?

A3: 2-Methylbutyric acid is naturally found in various fermented foods and beverages. [, ]

Q4: How is 2-methylbutyric acid biosynthesized?

A4: 2-Methylbutyric acid is produced through the degradation of the amino acid L-isoleucine via the Ehrlich pathway, which involves enzymatic deamination, decarboxylation, and reduction. []

Q5: What is the role of branched-chain 2-oxo acid dehydrogenase in the production of 2-methylbutyric acid?

A5: In microorganisms like Streptomyces avermitilis, branched-chain 2-oxo acid dehydrogenase is crucial for providing isobutyric acid and S-2-methylbutyric acid, precursors for the biosynthesis of avermectins. These avermectins incorporate either isobutyric or S-2-methylbutyric acid into their structures. [, ] A mutant strain lacking this enzyme required supplementation with these acids to produce avermectins. [, ]

Q6: How is 2-methylbutyric acid metabolized in the human body?

A6: While specific details on human metabolism are limited in the provided research, studies show that in rats, 2-methylbutyric acid is primarily metabolized into 2-methyl-2,3-butanediol and its glucuronide. []

Q7: How does 2-methylbutyric acid affect the growth of fungi?

A7: Studies with Penicillium expansum demonstrated that 2-methylbutyric acid, particularly at higher concentrations, promotes patulin production while inhibiting the fungus's growth. []

Q8: What is the impact of 2-methylbutyric acid on the root-knot nematode?

A8: Research has shown that 2-methylbutyric acid exhibits nematicidal activity against root-knot nematodes. It effectively inhibits egg hatchability and increases the mortality rate of second-stage juveniles in a dose-dependent manner. []

Q9: Does 2-methylbutyric acid have any impact on plant growth?

A9: Yes, studies have shown that the application of Bacillus pumilus L1, a bacterium that produces 2-methylbutyric acid, can promote cucumber plant growth, potentially acting as a biofertilizer. []

Q10: Can 2-methylbutyric acid be used as a chiral building block?

A10: Yes, (S)-2-methylbutyric acid serves as a chiral starting material in synthesizing optically active thiazole derivatives. [] Researchers achieved this by preparing s-butyl diazomethyl ketone from (S)-2-methylbutyric acid and then utilizing it to obtain optically active 4-s-butylthiazole and 2-amino-4-s-butylthiazole. []

Q11: What is the role of 2-methylbutyric acid in the production of flavored compounds?

A12: 2-Methylbutyric acid is a precursor to ethyl 2-methylbutanoate, a significant aroma compound contributing to apple and strawberry flavors. [] Enzymatic methods using lipases are being explored for the stereoselective synthesis of this ester. [, ]

Q12: How does 2-methylbutyric acid contribute to the aroma of certain beverages?

A13: In cashew apple nectar, 2-methylbutyric acid contributes to its characteristic warm, fruity, tropical, and sweaty aroma profile. [, ] Similarly, it plays a crucial role in developing the characteristic aroma of Polish mead. []

Q13: What is the significance of the chirality of 2-methylbutyric acid?

A13: 2-Methylbutyric acid exists as two enantiomers due to the chiral center at carbon number 2. These enantiomers can exhibit different biological activities and applications.

Q14: How can the enantiomers of 2-methylbutyric acid be separated and analyzed?

A15: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [] are commonly employed techniques for separating and analyzing the enantiomers of 2-methylbutyric acid. These methods often involve derivatization with chiral reagents to form diastereomers, allowing for separation on achiral stationary phases.

Q15: What is the enantiomeric distribution of 2-methylbutyric acid derivatives in fermented foods?

A16: Analysis of fermented foods revealed that 2-methylbutanol, a downstream product of 2-methylbutyric acid in the Ehrlich pathway, primarily exists as the (S)-enantiomer. Intriguingly, 2-methylbutanal exhibited a near 1:1 ratio of (S)- and (R)-enantiomers. [] These findings suggest more complex mechanisms in the Ehrlich pathway than previously understood.

Q16: Which microorganisms are known to produce 2-methylbutyric acid?

A17: Several species within the Lactobacillus genus [, ] are known to produce 2-methylbutyric acid, particularly under stress conditions like low pH during sourdough fermentation. []

Q17: How does acid stress affect 2-methylbutyric acid production in Lactobacillus sanfranciscensis?

A18: Under acidic conditions (pH 3.6), Lactobacillus sanfranciscensis LSCE1 exhibits a metabolic shift, producing more 2-methylbutyric acid. [] This overproduction is attributed to leucine catabolism, potentially offering an alternative energy source during carbon starvation and contributing to sourdough's characteristic aroma. []

Q18: What is the role of 2-methylbutyric acid in the interaction between Bacillus spp. and Magnaporthe oryzae Triticum (MoT)?

A19: Volatile organic compounds (VOCs) emitted by Bacillus spp., including 2-methylbutyric acid, demonstrate suppressive effects on MoT, the causal agent of wheat blast. [] This suppression is evident in reduced mycelial growth, sporulation, and lesion development on wheat leaves. []

Q19: How can 2-methylbutyric acid be synthesized chemically?

A20: One method involves the oxidative conversion of 2-methylbutanol to 2-methylbutyric acid using bacteria like Gluconobacter roseus. [] This bacterium exhibits enantioselectivity, preferentially converting (R)-2-methylbutanol to (R)-2-methylbutyric acid. []

Q20: What is the role of 2-methylbutyric acid in the Koch reaction?

A21: In the Koch synthesis of pivalic acid, 2-methylbutyric acid can form as a byproduct when using isobutanol as a starting material. [, ] The presence of pivalic acid and isobutanol can influence the reaction kinetics and selectivity. [, ]

Q21: Can 2-methylbutyric acid be used in pharmaceutical formulations?

A22: Research shows that 2-methylbutyric acid can act as a liquid co-former in developing solid forms of pharmaceutical compounds like ivacaftor. [] This approach enhances the stability and processability of the drug while maintaining its bioavailability. []

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